molecular formula C11H12O4 B2918465 (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid CAS No. 2248220-86-0

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid

Cat. No.: B2918465
CAS No.: 2248220-86-0
M. Wt: 208.213
InChI Key: MLVZSBKSZGWWJV-BYDSUWOYSA-N
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Description

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is a chiral benzodioxane derivative offered as a high-purity building block for medicinal chemistry and pharmaceutical research. Compounds featuring the 2,3-dihydro-1,4-benzodioxin scaffold are of significant scientific interest due to their diverse biological activities. This specific (S)-enantiomer is particularly valuable for creating enantiomerically pure therapeutic agents, as the absolute configuration of such chiral synthons can strongly influence biological activity and potency . Research into analogous benzodioxin-containing compounds has demonstrated potent anti-inflammatory properties, with some derivatives showing activity comparable to standard drugs like Ibuprofen in preclinical models . Furthermore, this chiral scaffold is a key intermediate in synthesizing agonists and antagonists for various receptors, such as α1-adrenoreceptors and 5HT1A receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the scientific literature for comprehensive safety and handling data prior to use.

Properties

IUPAC Name

(2S)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-7(11(12)13)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVZSBKSZGWWJV-BYDSUWOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1COC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Synthesis

The synthesis of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid typically involves the cyclization of catechol derivatives with appropriate dihalides under basic conditions. The propanoic acid moiety can be introduced through reductive amination reactions involving suitable aldehydes or ketones. This compound's unique structure allows for diverse modifications that can enhance its biological activity.

The biological activity of (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid is primarily attributed to its interactions with specific molecular targets such as receptors and enzymes. The benzodioxin ring facilitates binding to hydrophobic pockets in proteins, while the propanoic acid group can form hydrogen bonds or ionic interactions with target molecules. These interactions may lead to modulation of enzymatic activity or receptor signaling pathways.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of benzodioxin compounds exhibit varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
  • Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can reduce the viability of various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest .
  • Neuroprotective Effects : There is emerging evidence that compounds related to (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid may exhibit neuroprotective effects. They may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzodioxin derivatives, revealing that certain modifications significantly enhanced their effectiveness against resistant bacterial strains. The minimum inhibitory concentration (MIC) values were determined for these compounds, showing promising results comparable to standard antibiotics .
  • Cancer Cell Line Studies : In a comparative study on the anticancer effects of different benzodioxin derivatives, (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid demonstrated a significant reduction in cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls.
  • Neuroprotection : Research into the neuroprotective properties indicated that this compound could inhibit neuronal apoptosis in models of oxidative stress-induced injury. It showed promise in reducing markers of inflammation and apoptosis in neuronal cells .

Comparison with Similar Compounds

Structural Analogs in Pharmaceutical Impurities

Naproxen Impurities (): Naproxen, a nonsteroidal anti-inflammatory drug (NSAID), has impurities structurally related to the target compound. These include:

  • Impurity A (EP): (2S)-2-(6-Hydroxynaphthalen-2-yl)propanoic Acid (O-Demethylnaproxen)
  • Impurity B (EP): (2S)-2-(5-Chloro-6-methoxy-naphthalen-2-yl)propanoic Acid (5-Chloronaproxen)
  • Impurity C (EP): (2S)-2-(5-Bromo-6-methoxy-naphthalen-2-yl)propanoic Acid (5-Bromonaproxen)
Property Target Compound Naproxen Impurity B (5-Chloronaproxen) Naproxen Impurity C (5-Bromonaproxen)
Core Structure Benzodioxin + propanoic acid Naphthalene + propanoic acid Naphthalene + propanoic acid
Substituents None (unsubstituted benzodioxin) Cl at C5, OCH₃ at C6 Br at C5, OCH₃ at C6
Molecular Formula C₁₁H₁₂O₄ (inferred) C₁₄H₁₃ClO₃ C₁₄H₁₃BrO₃
Molecular Weight ~208.21 (calculated) 280.71 325.16
Key Functional Groups Ether, carboxylic acid Halogen (Cl/Br), methoxy, carboxylic acid

The target compound differs in its benzodioxin core, which replaces the naphthalene system in naproxen impurities. Halogenation (Cl/Br) in impurities B and C enhances lipophilicity and may influence metabolic stability compared to the unsubstituted benzodioxin system .

Benzoxazin-Based Propanoic Acid Derivatives

2-(6-Acetyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)propanoic Acid (): This compound (CAS 91119-98-1) shares a bicyclic oxygenated aromatic system (benzoxazin) but differs in substituents:

  • Core : Benzoxazin (one oxygen replaced with a ketone group at C3).
  • Substituents : Acetyl group at C6, ketone at C3.
  • Molecular Formula: C₁₃H₁₃NO₅ (vs. C₁₁H₁₂O₄ for the target compound).

The benzoxazin system may confer distinct electronic properties compared to benzodioxin due to the nitrogen atom in the ring .

Indenyl and Indole-Containing Analogs

Compounds from (e.g., Compound 1 and Compound 2) feature indenyl or indole moieties paired with mercaptopropanamido groups. While these lack the benzodioxin/propanoic acid backbone, they highlight the role of stereochemistry (e.g., (S)- or (R)-configurations) in modulating biological activity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid enantioselectively?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliaries. For example, chiral oxazaborolidine catalysts or enzymatic resolution (e.g., lipase-mediated hydrolysis) can yield the (2S)-enantiomer. Key intermediates like 2,3-dihydro-1,4-benzodioxin derivatives (CAS 3663-80-7) may serve as precursors, with stereochemical control ensured by NMR or chiral HPLC monitoring .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 220–280 nm) to assess purity.
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the benzodioxin ring (δ 4.2–4.5 ppm for methylene protons) and propanoic acid moiety (δ 2.5–3.0 ppm for CH2_2) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 224.08 (C11_{11}H12_{12}O4_4) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or IR spectra (e.g., unexpected splitting or peak shifts) may arise from tautomerism or solvent effects. Use deuterated solvents (DMSO-d6_6, CDCl3_3) for consistency and compare with computational models (DFT-based NMR predictions) . For example, highlights structural ambiguities in benzodioxin-amino acid derivatives resolved via 2D-COSY and HSQC .

Q. What strategies are effective for studying the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Liver Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL protein) in NADPH buffer. Monitor degradation via LC-MS/MS.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme interactions .
  • Data Interpretation : Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) using the in vitro t1/2_{1/2} method .

Q. How can enantiomeric purity be quantified during scale-up synthesis?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak AD-H or OD-H columns with hexane:isopropanol (90:10) mobile phase.
  • Polarimetry : Compare specific rotation ([α]D_D) with literature values (e.g., uses polarimetry for naproxen impurity analysis) .

Controversies and Solutions

Q. How to address discrepancies in reported biological activity data?

  • Methodological Answer : Variability in assays (e.g., cell lines, incubation times) can skew results. Standardize protocols using guidelines from (e.g., fixed incubation times, controlled ATP levels in enzyme assays). Replicate studies with orthogonal methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina or Schrödinger Glide to model binding to receptors (e.g., GPCRs).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

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